N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives can be synthesized through various reactions. For instance, molecule 92 was oxidized as well as aromatized to N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide 93 with the help of I2 in DMSO .Scientific Research Applications
Synthesis and Characterization Research has been conducted on the synthesis and characterization of compounds with structural similarities to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, highlighting methodologies that could be applicable to its synthesis. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their potential as anti-inflammatory and analgesic agents, showcasing the synthetic routes and characterizations of complex heterocyclic compounds (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Applications Compounds with similar structural features have been evaluated for their antimicrobial and antitumor activities. For instance, a green approach for the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial and antifungal activities, suggesting that compounds like this compound could also be explored for these applications (D. Sowmya et al., 2018). Moreover, the synthesis, spectral, and X-ray crystal structure analysis of novel pyrazole derivatives have been conducted, providing insights into the molecular structure and potential interactions, which could be relevant for designing compounds with specific biological activities (K. Kumara et al., 2018).
Selective Receptor Antagonism Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists illustrates the potential for compounds like this compound to serve as selective receptor antagonists in therapeutic applications, particularly in cardiovascular research (C. Wu et al., 1997).
Future Directions
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-5-2-4-11(8-13)14-9-12(18-21-14)10-17-16(19)15-6-3-7-22-15/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPUHHFJCVPBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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